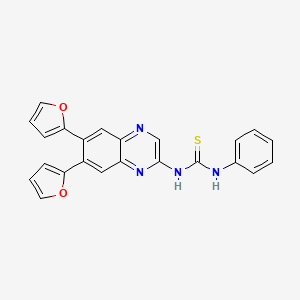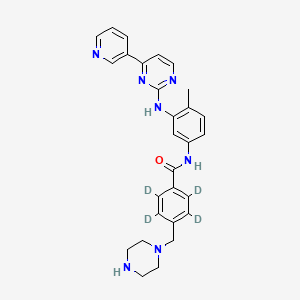
N-Desmethyl imatinib-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desmethyl imatinib-d4 is a deuterated form of N-Desmethyl imatinib, which is a metabolite of imatinib. Imatinib is a well-known tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of imatinib due to its stability and traceability in mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl imatinib-d4 involves the deuteration of N-Desmethyl imatinib. This process typically includes the replacement of hydrogen atoms with deuterium atoms. The synthetic route may involve the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity. The production is carried out in specialized facilities equipped to handle deuterated compounds.
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl imatinib-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully hydrogenated compounds.
Scientific Research Applications
N-Desmethyl imatinib-d4 is widely used in scientific research, including:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolism of imatinib.
Biology: Used in cellular studies to understand the biological effects of imatinib and its metabolites.
Medicine: Used in pharmacokinetic studies to optimize dosing regimens for imatinib.
Industry: Used in the development of new analytical methods for drug monitoring.
Mechanism of Action
N-Desmethyl imatinib-d4 exerts its effects by inhibiting the BCR-ABL tyrosine kinase, a constitutively active enzyme resulting from the Philadelphia chromosome abnormality in chronic myeloid leukemia. This inhibition prevents the proliferation of leukemic cells. The deuterated form allows for precise tracking and analysis in pharmacokinetic studies, providing insights into the drug’s metabolism and distribution.
Comparison with Similar Compounds
Similar Compounds
Imatinib: The parent compound, used in the treatment of chronic myeloid leukemia.
Nilotinib: Another tyrosine kinase inhibitor used for similar indications.
Dasatinib: A tyrosine kinase inhibitor with a broader spectrum of activity.
Bosutinib: Used for patients resistant to other tyrosine kinase inhibitors.
Ponatinib: Effective against certain resistant mutations.
Uniqueness
N-Desmethyl imatinib-d4 is unique due to its deuterated nature, which provides enhanced stability and traceability in analytical studies. This makes it an invaluable tool in pharmacokinetic and metabolic research, allowing for more accurate and detailed analysis compared to non-deuterated analogs.
Properties
Molecular Formula |
C28H29N7O |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
2,3,5,6-tetradeuterio-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-(piperazin-1-ylmethyl)benzamide |
InChI |
InChI=1S/C28H29N7O/c1-20-4-9-24(17-26(20)34-28-31-12-10-25(33-28)23-3-2-11-30-18-23)32-27(36)22-7-5-21(6-8-22)19-35-15-13-29-14-16-35/h2-12,17-18,29H,13-16,19H2,1H3,(H,32,36)(H,31,33,34)/i5D,6D,7D,8D |
InChI Key |
BQQYXPHRXIZMDM-KDWZCNHSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CN2CCNCC2)[2H])[2H])C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5)[2H] |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCNCC3)NC4=NC=CC(=N4)C5=CN=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


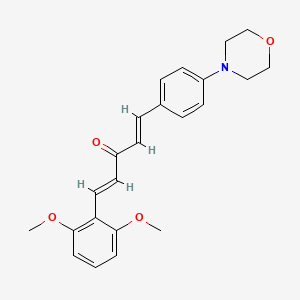

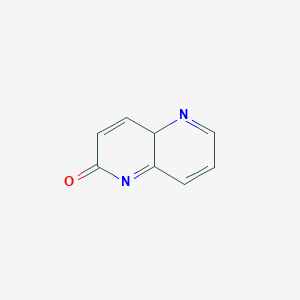
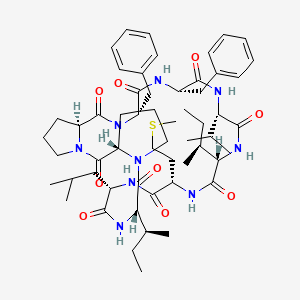
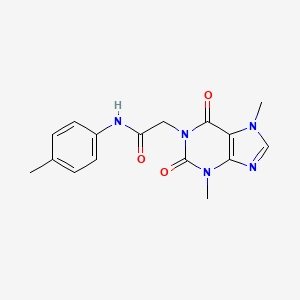
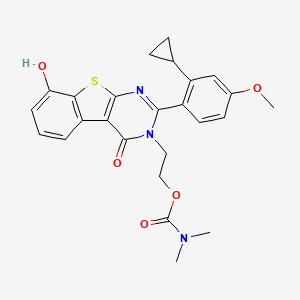
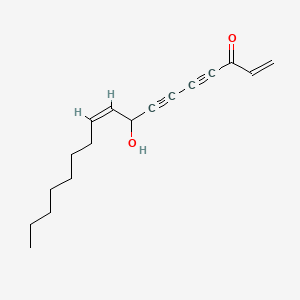
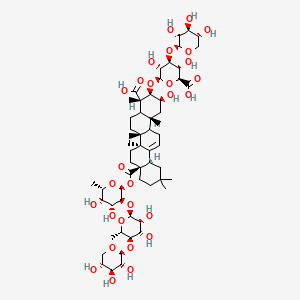

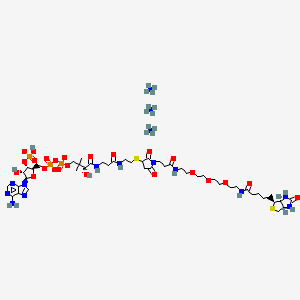
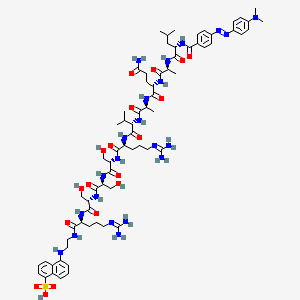
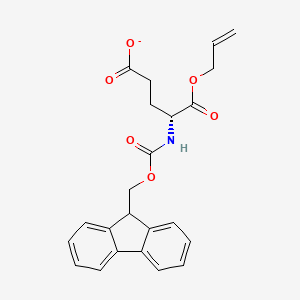
![(5S)-14-[(1R)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12367272.png)
